molecular formula C10H13N3O3 B6647353 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid

3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid

Cat. No. B6647353
M. Wt: 223.23 g/mol
InChI Key: HXYLCLNZXRXGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid, also known as EPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPCA is a pyrimidine-based amino acid that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid has been found to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid can alter the expression of various genes that are involved in cancer cell growth and proliferation, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid can regulate the activity of various enzymes and signaling pathways that are involved in cellular metabolism and energy production. 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid has also been found to exhibit antioxidant activity, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid in lab experiments is its high potency and specificity. 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid has been found to exhibit potent anti-tumor activity at relatively low concentrations, making it a promising candidate for drug development. However, one of the limitations of using 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid, including the development of more potent and selective analogs, the investigation of its mechanism of action in greater detail, and the evaluation of its potential therapeutic applications in vivo. Additionally, further studies are needed to determine the optimal dosing and administration strategies for 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid involves the reaction of ethyl 4,5-dicyanoimidazole-1-carboxylate with ethyl glycinate hydrochloride in the presence of a base. This reaction results in the formation of 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid as a white solid, which can be purified through recrystallization.

Scientific Research Applications

3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid exhibits anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

3-[(4-ethylpyrimidine-5-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-8-7(5-11-6-13-8)10(16)12-4-3-9(14)15/h5-6H,2-4H2,1H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYLCLNZXRXGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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